

(R)-Azelastine Hydrochloride: An In-depth Technical Guide to Stereoisomer Characterization

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Compound of Interest

Compound Name: (R)-Azelastine Hydrochloride

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Abstract

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer widely used in the treatment of allergic rhinitis and conjunctivitis. It is marketed as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine. While in vitro studies have shown no significant difference in the primary pharmacological activity between the two stereoisomers, the comprehensive characterization of the individual enantiomers is a critical aspect of pharmaceutical development and quality control. This technical guide provides an in-depth overview of the methods for the stereospecific characterization of **(R)-Azelastine Hydrochloride**, including its physicochemical properties, analytical methodologies for chiral separation and identification, and its established mechanism of action.

Introduction

Azelastine hydrochloride, chemically known as 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one hydrochloride, possesses a single chiral center at the 4-position of the hexahydroazepine ring.[1] Consequently, it exists as a pair of enantiomers, (R)-Azelastine and (S)-Azelastine. The commercially available drug is a racemic mixture of these two forms.[2] Although studies have indicated that there is no notable difference in the pharmacological

activity of the individual enantiomers, regulatory guidelines necessitate the thorough characterization of each stereoisomer in a drug product.[3]

This guide outlines the key aspects of **(R)-Azelastine Hydrochloride** stereoisomer characterization, providing researchers and drug development professionals with a comprehensive resource for its analysis.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in enantiomers can lead to differences in their physical properties, particularly their interaction with plane-polarized light (optical activity) and their packing in a crystal lattice (melting point). While specific data for the individual enantiomers of azelastine hydrochloride is not widely reported in publicly available literature, the properties of the racemic mixture are well-documented.

Table 1: Physicochemical Properties of Azelastine Hydrochloride Stereoisomers

Property	(R)-Azelastine Hydrochloride	(S)-Azelastine Hydrochloride	Racemic Azelastine Hydrochloride
Molecular Formula	C ₂₂ H ₂₄ ClN ₃ O · HCl	C ₂₂ H ₂₄ ClN ₃ O · HCl	C ₂₂ H ₂₄ ClN ₃ O · HCl
Molecular Weight	418.36 g/mol	418.36 g/mol	418.36 g/mol [4]
Appearance	Not available	Not available	White crystalline powder[4]
Melting Point	Not available	Not available	225-229 °C[4]
Specific Rotation ([α] _D)	Not available	Not available	Not applicable (racemic)
Solubility	Not available	Not available	Sparingly soluble in water[1]

Experimental Protocols for Stereoisomer Characterization

The definitive characterization of **(R)-Azelastine Hydrochloride** requires analytical techniques capable of differentiating between the enantiomers. The primary methods employed are chiral chromatography and chiroptical spectroscopy.

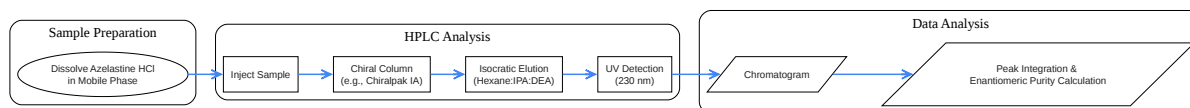
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and effective method for the separation and quantification of azelastine enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Chiral Stationary Phase:** Polysaccharide-based CSPs are highly effective. Chiralpak® IA or Chiralpak® ID columns (amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), respectively) have been reported to provide good enantioseparation for azelastine and other antihistamines.[\[5\]](#)
- **Mobile Phase:** A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol, or acetonitrile). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like azelastine. A typical starting mobile phase composition would be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). The exact ratio should be optimized to achieve baseline separation.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at a wavelength of 230 nm.
- **Sample Preparation:** Dissolve a known concentration of azelastine hydrochloride in the mobile phase.

Workflow for Chiral HPLC Method Development:



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Figure 1. Workflow for Chiral HPLC Analysis of Azelastine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ^1H and ^{13}C NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate signals for the (R) and (S) enantiomers.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve a precise amount of **(R)-Azelastine Hydrochloride** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Add a molar excess of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.
- Data Acquisition: Acquire ^1H and/or ^{19}F NMR spectra. The interaction with the CSA should induce chemical shift differences between the corresponding protons or fluorine atoms of the (R) and (S) enantiomers.
- Analysis: Compare the spectra of the racemic mixture and the enriched (R)-Azelastine sample to identify the distinct signals for each enantiomer.

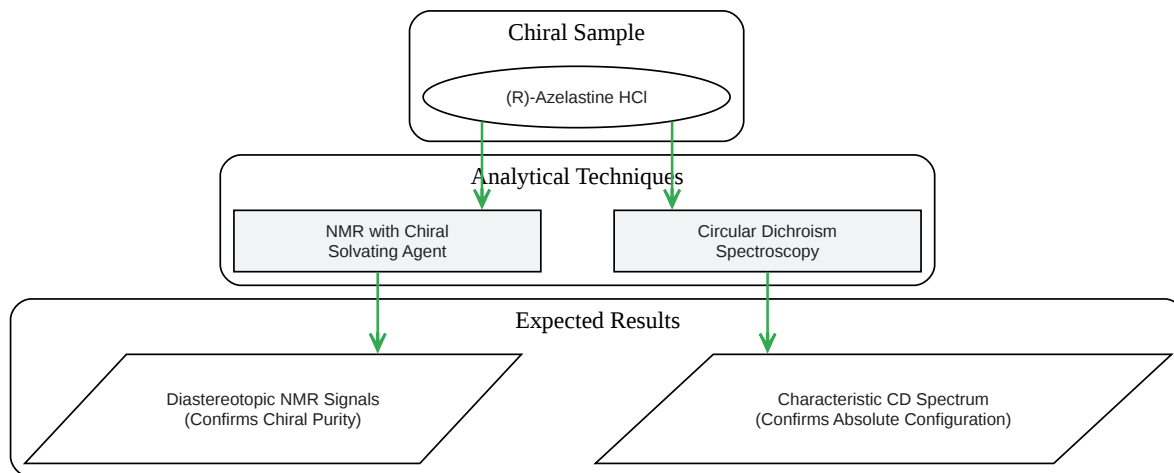
Circular Dichroism (CD) Spectroscopy

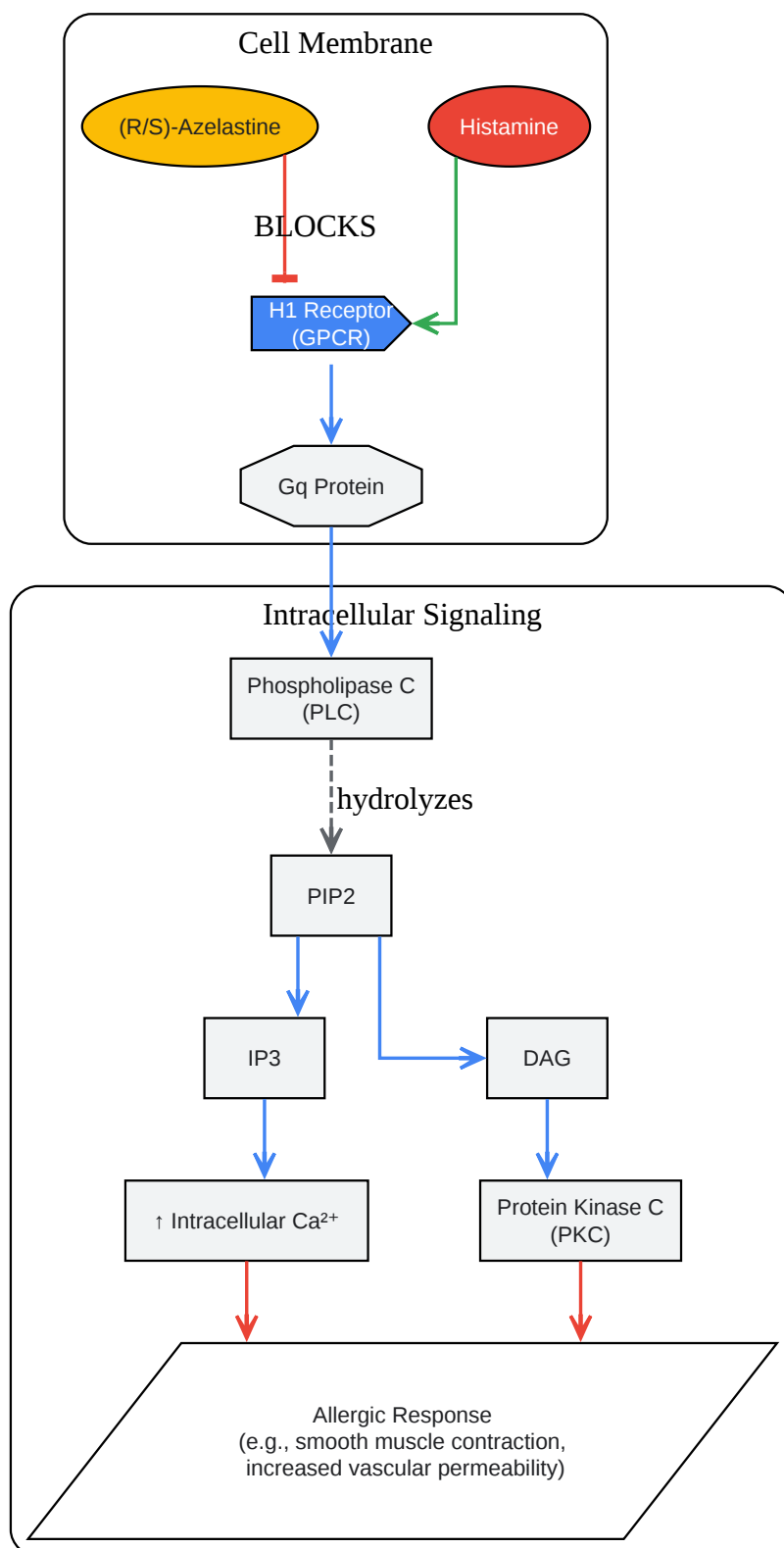
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra, making this a powerful tool for stereochemical characterization.

Experimental Protocol:

- Instrumentation: A CD spectropolarimeter.
- Sample Preparation: Prepare a solution of **(R)-Azelastine Hydrochloride** of known concentration in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be transparent in the wavelength range of interest.
- Data Acquisition:
 - Record a baseline spectrum of the solvent.
 - Record the CD spectrum of the (R)-Azelastine solution over a suitable wavelength range (typically 200-400 nm).
- Analysis: The (R)-enantiomer will exhibit a specific CD spectrum with positive and/or negative Cotton effects at characteristic wavelengths. The (S)-enantiomer will show a spectrum of equal magnitude but opposite sign.

Logical Relationship for Spectroscopic Characterization:





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